![molecular formula C22H19ClFNO2 B2595953 N-(2-([1,1'-ビフェニル]-4-イル)-2-ヒドロキシプロピル)-2-クロロ-4-フルオロベンザミド CAS No. 1396883-90-1](/img/structure/B2595953.png)

N-(2-([1,1'-ビフェニル]-4-イル)-2-ヒドロキシプロピル)-2-クロロ-4-フルオロベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

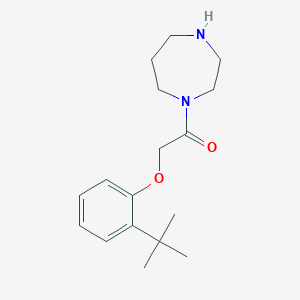

The compound is a complex organic molecule that includes a biphenyl group, a hydroxypropyl group, and a fluorobenzamide group . Biphenyl is an organic compound that forms colorless crystals and is used as a starting material for the production of a host of other organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Suzuki coupling . This method involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The biphenyl group consists of two connected phenyl rings . The hydroxypropyl group contains a hydroxyl (-OH) group attached to a propyl group, and the fluorobenzamide group contains a fluorine atom and an amide group attached to a benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and the reactants involved. Biphenyl compounds, for example, are known to undergo various reactions, including electrophilic aromatic substitution and oxidative coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Biphenyl, for example, is a solid at room temperature, with a melting point of 69.2 °C .科学的研究の応用

- 構造活性相関 (SAR): ビフェニルのA環の電子求引基とB環の水酸基は、抗菌活性に有益であった。 ベンゾヘテロ環におけるNヘテロ環は、最適な活性を示した .

抗菌剤

コンデンサおよび変圧器

重合触媒

Safety and Hazards

将来の方向性

While specific future directions for this compound are not available, research in the field of organic chemistry continues to explore the synthesis and applications of complex organic molecules. For example, aggregation-induced emission (AIE) is a photophysical phenomenon that has been exploited for various applications, from organic electronics to biomedical research .

作用機序

Target of Action

The primary target of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially enhance the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide interacts with its targets (PD-1 and PD-L1) by inhibiting their interaction . This inhibition prevents the downregulation of the immune response, allowing T cells to remain active and continue attacking cancer cells . The compound’s interaction with its targets results in changes to the immune response, potentially enhancing the body’s ability to fight cancer .

Biochemical Pathways

The compound affects the PD-1/PD-L1 pathway, which is a critical regulator of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide can prevent the downregulation of T-cell activity, allowing for a more robust immune response . The downstream effects of this include enhanced T-cell activity and potentially improved outcomes in cancer treatment .

Pharmacokinetics

As a small molecule, it is expected to have good oral bioavailability and tissue penetration . These properties could potentially enhance its effectiveness as a therapeutic agent by ensuring that it can reach its targets within the body .

Result of Action

The molecular and cellular effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide’s action primarily involve the enhancement of T-cell activity . By inhibiting the interaction between PD-1 and PD-L1, the compound can prevent the downregulation of T-cell activity, leading to a more robust immune response . This can potentially result in improved outcomes in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide. For instance, the presence of other molecules in the body can affect the compound’s ability to reach its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and effectiveness . Understanding these environmental influences is crucial for optimizing the use of the compound in therapeutic applications .

特性

IUPAC Name |

2-chloro-4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFNO2/c1-22(27,14-25-21(26)19-12-11-18(24)13-20(19)23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,27H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZINCKBPRGGWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)

![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2595874.png)

![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2595888.png)

![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)

![(2E)-3-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2595892.png)